molecular formula C19H20N2O B10908322 6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B10908322
M. Wt: 292.4 g/mol
InChI Key: ODSGGAAYPQHRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group, an o-tolyl group, and a tetrahydro-1H-pyrido[3,4-b]indole core, making it a unique structure with potential biological significance.

Preparation Methods

The synthesis of 6-Methoxy-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

6-Methoxy-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and electrophiles like halogens or nitro groups. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C19H20N2O/c1-12-5-3-4-6-14(12)18-19-15(9-10-20-18)16-11-13(22-2)7-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3

InChI Key

ODSGGAAYPQHRQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.